molecular formula C₃₄H₃₆O₅ B1139981 1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside CAS No. 353754-90-2

1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside

Cat. No. B1139981
M. Wt: 524.65
InChI Key:
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside and related compounds often involves selective protection and deprotection strategies, glycosylation reactions, and the use of catalytic agents to promote specific transformations. Techniques such as silver(I) oxide-mediated regioselective acylation and direct glycosylation methods have been developed to efficiently construct rhamnopyranoside derivatives with desired protective groups (Yang et al., 2007; Crich & Picione, 2003).

Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside derivatives has been elucidated through various spectroscopic methods, including NMR and X-ray crystallography. These studies have provided detailed insights into the conformational preferences of the rhamnopyranose ring and the orientation of substituents, which are crucial for understanding the reactivity and interaction of these molecules (Krajewski et al., 1983).

Chemical Reactions and Properties

1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside participates in a variety of chemical reactions, pivotal for the synthesis of complex glycosides. These reactions include selective glycosylations, acylations, and rearrangements under acidic or basic conditions. The reactivity is significantly influenced by the protective groups and the stereochemistry of the glycosidic linkage (Banoub et al., 1983; Crich & Yao, 2004).

Scientific Research Applications

Citrus Flavonoids: Nutraceutical and Therapeutic Perspectives

The plants from the Rutaceae family, particularly citrus plants, are rich in a variety of flavonoids. These include glyflavanone, lemairone, acacetin 3,6‐di‐C‐glucoside, and myricetin 3,3′‐di‐α‐l‐rhamnopyranoside, which shows a close structural resemblance to 1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside. The flavonoids demonstrate a range of bioactivities such as anticancer, antibacterial, antiviral, analgesic, antioxidant, antidiabetic, and anti-inflammatory properties. Flavonoids isolated from citrus plants are considered highly beneficial from a nutraceutical, therapeutic, and pharmaceutical perspective for future medicine, suggesting the potential relevance of similarly structured compounds like 1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside in these areas (Alam et al., 2021).

Benzene-1,3,5-tricarboxamide: A Supramolecular Building Block

Benzene-1,3,5-tricarboxamides (BTAs) are increasingly significant in various scientific disciplines, including nanotechnology, polymer processing, and biomedical applications. The versatility of BTAs in forming one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, and their multivalent nature propelling applications in the biomedical field, highlight their importance. The adaptability of BTAs, a compound structurally related to 1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside, underlines the potential of such compounds in a broad spectrum of applications, ranging from material science to therapeutics (Cantekin et al., 2012).

Rhamnocitrin: Biological Importance and Therapeutic Benefit

Rhamnocitrin, also known as 7- methyl-kaempferol, is a flavonoid with a wide range of biological activities, including anti-atherogenic, antioxidant, anti-cancer, anti-bacterial, and neuroprotective properties. This compound, structurally related to 1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside, has been isolated from various medicinal plants and has shown promise in pharmacological contexts. The biological effects and therapeutic potential of rhamnocitrin underscore the significance of structurally similar compounds in medical research and potential applications (Patel, 2022).

properties

IUPAC Name

(2S,3S,4R,5R)-2-methyl-3,4,5,6-tetrakis(phenylmethoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O5/c1-26-31(35-22-27-14-6-2-7-15-27)32(36-23-28-16-8-3-9-17-28)33(37-24-29-18-10-4-11-19-29)34(39-26)38-25-30-20-12-5-13-21-30/h2-21,26,31-34H,22-25H2,1H3/t26-,31-,32+,33+,34?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDBDGICTJECRL-KJDDAZAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501163975
Record name Phenylmethyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-L-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside

CAS RN

353754-90-2
Record name Phenylmethyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-L-mannopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353754-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-L-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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